molecular formula C24H24N2O2S B11340322 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-ethyl-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-ethyl-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B11340322
M. Wt: 404.5 g/mol
InChI Key: QDLQZSMEABTBPW-UHFFFAOYSA-N
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Description

2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multiple steps, including the formation of the benzofuran ring, the piperidine ring, and the benzothiazole ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-ETHYL-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-ethyl-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C24H24N2O2S/c1-3-16-8-9-20-18(14-16)15(2)22(28-20)24(27)26-12-10-17(11-13-26)23-25-19-6-4-5-7-21(19)29-23/h4-9,14,17H,3,10-13H2,1-2H3

InChI Key

QDLQZSMEABTBPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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